2-メトキシ-1,3-チアゾール-4-カルバルデヒド

概要

説明

フェンチアザックは、関節痛や筋肉痛の治療に用いられるチアゾール系非ステロイド性抗炎症薬(NSAID)です。 他の多くのNSAIDと同様に、フェンチアザックは、シクロオキシゲナーゼ-1(COX-1)およびシクロオキシゲナーゼ-2(COX-2)酵素の両方を非選択的に阻害することにより、プロスタグランジンの合成を阻害することで作用します .

科学的研究の応用

Fentiazac has been used in various scientific research applications, including:

作用機序

フェンチアザックは、炎症と痛みを仲介するプロスタグランジンの合成を阻害することによってその効果を発揮します。 これは、アラキドン酸をプロスタグランジンに変換する役割を果たすCOX-1とCOX-2酵素の両方を非選択的に阻害することで行われます . これらの酵素を阻害することで、フェンチアザックはプロスタグランジンの産生を減らし、その結果、炎症と痛みを軽減します .

類似の化合物との比較

フェンチアザックは、フェンクロジク酸などの他のチアゾール系NSAIDと似ています。 チアゾール環の2位に4-クロロフェニル基、5位にフェニル基を含む特定の化学構造が特徴です . この構造は、フェンチアザックにCOX酵素に対する効力と選択性など、独自の薬理学的特性を与えています .

類似の化合物には、以下が含まれます。

フェンクロジク酸: 同様の抗炎症作用を持つ別のチアゾール系NSAID.

フルフェナム酸: 作用機序は類似していますが、化学構造が異なるフェナメート系NSAID.

ジクロフェナク: 化学構造は異なりますが、同様の抗炎症効果を持つ広く使用されているNSAID.

準備方法

フェンチアザックは、1974年に初めて記載され、ハントシュチアゾール合成法を用いて合成されました . この方法は、塩基の存在下でチオアミドとハロケトンを反応させてチアゾール環を形成する反応を含みます。 フェンチアザックの特定の合成経路は、4-クロロベンズアルデヒドとチオ尿素を反応させて4-クロロフェニルチオ尿素を形成し、次いでフェナシルブロミドで環化させてチアゾール環を形成する反応を含みます。 得られた化合物を次に、クロロ酢酸でアシル化してフェンチアザックを生成します .

化学反応の分析

フェンチアザックは、以下を含むさまざまな化学反応を起こします。

酸化: フェンチアザックは酸化されてスルホキシドおよびスルホンを生成することがあります。

還元: この化合物は還元されてチアゾリジンを生成することがあります。

置換: フェンチアザックはチアゾール環、特に2位と5位で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化剤としての過酸化水素(酸化)、還元剤としての水素化リチウムアルミニウム(還元)、および加水分解のための酸性または塩基性条件が含まれます。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、チアゾリジン、およびカルボン酸が含まれます .

科学研究における用途

フェンチアザックは、以下を含むさまざまな科学研究用途で使用されてきました。

類似化合物との比較

Fentiazac is similar to other thiazole-based NSAIDs, such as fenclozic acid. it is unique in its specific chemical structure, which includes a 4-chlorophenyl group at the 2-position of the thiazole ring and a phenyl group at the 5-position . This structure gives Fentiazac distinct pharmacological properties, including its potency and selectivity for COX enzymes .

Similar compounds include:

生物活性

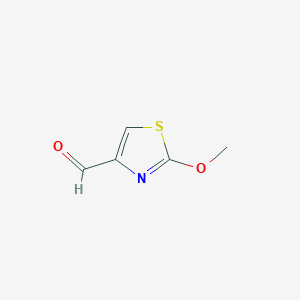

2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiazole ring, a methoxy group, and an aldehyde functional group, has been studied for its potential applications in various therapeutic areas including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-1,3-thiazole-4-carbaldehyde is C₅H₅NO₂S, with a molecular weight of approximately 143.17 g/mol. Its structural features include:

- A thiazole ring which contributes to its biological activity.

- A methoxy group at position 2 that influences its reactivity and interaction with biological targets.

- An aldehyde group that can participate in various chemical reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-Methoxy-1,3-thiazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microbial pathogens. For instance:

- In vitro studies demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL.

- In vivo studies further confirmed these findings, showing reduced infection rates in animal models treated with thiazole derivatives.

Anticancer Activity

The anticancer potential of 2-Methoxy-1,3-thiazole-4-carbaldehyde has been explored through various assays:

- MTT assays revealed that this compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer), with IC50 values ranging from 20 to 50 µM .

- Mechanistic studies suggest that the compound may act by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antioxidant Activity

Thiazole derivatives have also been studied for their antioxidant properties:

- DPPH and ABTS assays indicated that 2-Methoxy-1,3-thiazole-4-carbaldehyde effectively scavenges free radicals, with IC50 values demonstrating its ability to protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. Key observations include:

- The presence of electron-donating groups (like methoxy) enhances the compound's reactivity and biological efficacy.

- Modifications at specific positions on the thiazole ring can significantly alter the potency against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial effectiveness of various thiazole derivatives including 2-Methoxy-1,3-thiazole-4-carbaldehyde. The research involved testing against a panel of bacterial strains and fungi, revealing promising results that support further development into therapeutic agents.

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Candida albicans | 40 |

Case Study 2: Anticancer Properties

Another significant study evaluated the anticancer properties of this compound on HepG2 cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

特性

IUPAC Name |

2-methoxy-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLCQLUQDGDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-75-3 | |

| Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。